The reaction mechanism of hydroxyethylphosphonate dioxygenase: a QM/MM study†
Organic & Biomolecular Chemistry Pub Date: 2011-10-26 DOI: 10.1039/C1OB06221B
Abstract
By employing ab initio quantum mechanical/molecular mechanical (QM/MM) and molecular dynamics (MD) simulations, we have provided further evidence against the previously proposed hydroperoxylation or O group serves as a general base. The reaction directions seem to be tunable and show significant environment dependence. This mechanism can provide a comprehensive interpretation for the seemingly contradicting experimental evidences and provide insight into the development of biochemistry and material sciences.
![Graphical abstract: The reaction mechanism of hydroxyethylphosphonate dioxygenase: a QM/MM study](http://scimg.chem960.com/usr/1/C1OB06221B.jpg)
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Journal Name:Organic & Biomolecular Chemistry
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CAS no.: 11016-71-0
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CAS no.: 141807-57-0